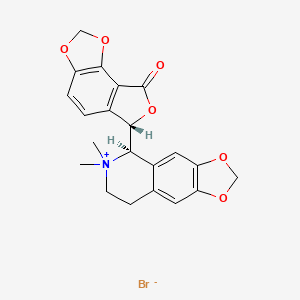

(-)-Bicuculline (methobromide)

Description

BenchChem offers high-quality (-)-Bicuculline (methobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Bicuculline (methobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXCECYGGMGBHD-VOMIJIAVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-Bicuculline Methobromide: A Technical Guide to its Antagonistic Action on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of (-)-bicuculline (B9332) methobromide as a potent antagonist of GABA-A receptors. It provides a comprehensive overview of its binding characteristics, effects on ion channel function, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

(-)-Bicuculline methobromide is a quaternary salt of (+)-bicuculline, rendering it more water-soluble and stable in solution.[1] Its primary mechanism of action is the competitive antagonism of GABA-A receptors.[2][3][4] It binds to the orthosteric GABA binding site on the receptor complex, thereby preventing the endogenous ligand, GABA (gamma-aminobutyric acid), from binding and activating the receptor.[2][5] This blockade of GABAergic inhibition leads to a disinhibition of neuronal activity, which can induce convulsions and is a key reason for its use in epilepsy research.[3][6]

While primarily classified as a competitive antagonist, some evidence suggests that bicuculline (B1666979) may also act as an allosteric inhibitor of channel opening.[2][7][8] This model proposes that even after binding to the GABA site, bicuculline stabilizes the receptor in a closed or non-conducting state, further preventing ion flux.[2] This dual action contributes to its robust antagonistic effects.

The antagonistic action of bicuculline methobromide results in the inhibition of the chloride ion influx that is normally mediated by GABA-A receptor activation.[9][10] Under normal physiological conditions, GABA binding opens the chloride channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[5][9] By blocking this process, bicuculline methobromide effectively removes this inhibitory brake, leading to increased neuronal firing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for (-)-bicuculline methobromide and its parent compound, bicuculline, in relation to their activity at GABA-A receptors.

| Compound | Parameter | Value | Receptor/System | Reference |

| (-)-Bicuculline methobromide | IC50 | 3 µM | GABA-A Receptor | [6] |

| (+)-Bicuculline | IC50 | 2 µM | GABA-A Receptor | [3][11][12] |

| (+)-Bicuculline | IC50 | 16.7 µM | Endogenously expressed GABA-A receptors in IMR-32 cells (inhibiting GABA response) | [13] |

| (+)-Bicuculline | IC50 | 13.45 ± 2.10 µM | Muscimol-stimulated chloride uptake in rat cortical synaptoneurosomes | [14] |

| (+)-Bicuculline | IC50 | 3.86 ± 1.14 µM | Pentobarbital-stimulated chloride uptake in rat cortical synaptoneurosomes | [14] |

| (+)-Bicuculline | EC50 | 2.1 µM | Increase in overall network activity | [15] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the GABA-A receptor signaling pathway and the antagonistic effect of (-)-bicuculline methobromide.

Caption: GABA-A receptor signaling and antagonism by (-)-bicuculline methobromide.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of (-)-bicuculline methobromide on GABA-A receptors are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of (-)-bicuculline methobromide to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 0.32 M sucrose).[16]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[16]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 140,000 x g for 20-30 minutes) to pellet the membranes.[16][17]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.[16][17]

-

Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.[17][18]

-

-

Binding Assay:

-

In a series of tubes or a 96-well plate, combine the membrane preparation (typically 50-200 µg of protein), a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]GABA or [3H]muscimol, typically at a concentration near its Kd), and varying concentrations of unlabeled (-)-bicuculline methobromide.[17][18]

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).[17]

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45-90 minutes).[17][18]

-

-

Termination and Separation:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[18][19] This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[18][19]

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a scintillation counter.[18]

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of (-)-bicuculline methobromide and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through GABA-A receptor channels in response to GABA and the blocking effect of (-)-bicuculline methobromide.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Preparation of Cells or Brain Slices:

-

For acute brain slices, rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[20][21][22] Cut thin slices (e.g., 250-350 µm) using a vibratome and allow them to recover in oxygenated aCSF.[20][22]

-

Alternatively, cultured neurons or cell lines expressing GABA-A receptors can be used.

-

-

Whole-Cell Recording:

-

Transfer a slice or coverslip with cultured cells to the recording chamber of a microscope.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution (e.g., containing CsCl to measure chloride currents as inward currents).[20]

-

Apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of ion channel currents.[20]

-

-

Data Acquisition and Analysis:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV or -70 mV).[20]

-

Establish a baseline GABA-evoked current by applying a known concentration of GABA to the cell.

-

Co-apply varying concentrations of (-)-bicuculline methobromide with the same concentration of GABA and record the resulting currents.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of (-)-bicuculline methobromide and plot this against the antagonist concentration to generate a dose-response curve and determine the IC50.

-

Functional Assays (e.g., FLIPR-based Membrane Potential Assay)

These high-throughput assays measure changes in cell membrane potential as an indirect readout of GABA-A receptor activity.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) that has been transiently or stably transfected to express the desired subunits of the GABA-A receptor.[23]

-

Plate the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere and grow.

-

-

Dye Loading:

-

Load the cells with a membrane potential-sensitive fluorescent dye. In these assays, activation of the GABA-A receptor leads to chloride efflux and membrane depolarization, which is detected as an increase in fluorescence.[23]

-

-

Assay Procedure:

-

Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence of the cells in each well.

-

Add varying concentrations of (-)-bicuculline methobromide to the wells, followed by a fixed concentration of a GABA-A receptor agonist (e.g., GABA).

-

The FLIPR continuously monitors the fluorescence in each well before and after the addition of the compounds.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in membrane potential and thus the activity of the GABA-A receptors.

-

Calculate the inhibitory effect of (-)-bicuculline methobromide on the GABA-induced fluorescence signal.

-

Generate dose-response curves to determine the IC50 of the antagonist.

-

Conclusion

(-)-Bicuculline methobromide is an indispensable tool in neuroscience research for its potent and specific antagonism of GABA-A receptors. Its improved water solubility and stability over its parent compound make it a preferred choice for many experimental applications. A thorough understanding of its competitive and potentially allosteric inhibitory mechanisms, coupled with robust experimental methodologies, is crucial for accurately interpreting its effects on neuronal circuits and for its use in the study of neurological disorders such as epilepsy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bicuculline - Wikipedia [en.wikipedia.org]

- 4. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of GABA antagonists, SR 95531 and bicuculline, on GABAA receptor-regulated chloride flux in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Bicuculline Methobromide: An In-Depth Technical Guide on its Impact on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bicuculline (B9332) methobromide is a widely utilized pharmacological tool in neuroscience research, primarily known for its potent antagonist activity at γ-aminobutyric acid type A (GABA-A) receptors. By blocking the principal inhibitory neurotransmitter in the central nervous system, bicuculline (B1666979) methobromide effectively disinhibits neurons, leading to a state of hyperexcitability. This property has rendered it an invaluable agent for modeling epilepsy and studying the fundamental mechanisms of synaptic inhibition and neuronal network dynamics. However, its pharmacological profile is complex, with notable off-target effects on small-conductance calcium-activated potassium (SK) channels that can also modulate neuronal firing patterns. This technical guide provides a comprehensive overview of the mechanisms of action of (-)-bicuculline methobromide, presents quantitative data on its effects on neuronal excitability, details common experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: GABA-A Receptor Antagonism

The primary mechanism by which (-)-bicuculline methobromide increases neuronal excitability is through its action as a competitive antagonist at GABA-A receptors.[1][2][3] GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions into the neuron.[1] This influx of negatively charged ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus mediating fast synaptic inhibition.[1][4]

(-)-Bicuculline methobromide, a quaternary salt of (+)-bicuculline, is a water-soluble and more stable derivative. It binds to the GABA binding site on the GABA-A receptor without activating it, thereby preventing GABA from exerting its inhibitory effect.[1][5] This blockade of GABAergic inhibition leads to a net increase in neuronal excitability, which can manifest as an increased firing rate and, at higher concentrations, epileptiform activity.[3][6] The half-maximal inhibitory concentration (IC50) for bicuculline at GABA-A receptors is approximately 2-3 μM.[2][7]

Secondary Mechanism: Blockade of SK Channels

In addition to its well-established role as a GABA-A receptor antagonist, (-)-bicuculline methobromide and its related quaternary salts have been shown to block small-conductance calcium-activated potassium (SK) channels.[2][8][9] SK channels are voltage-independent potassium channels activated by intracellular calcium and are crucial for the afterhyperpolarization (AHP) that follows action potentials, which in turn regulates neuronal firing frequency.[8]

By blocking SK channels, bicuculline methobromide can reduce the AHP, leading to an enhancement of burst firing and an increase in neuronal excitability, independent of its effects on GABA-A receptors.[8] This non-GABAergic action is an important consideration in experimental design and data interpretation, as it can contribute to the observed physiological effects. The EC50 for bicuculline methiodide's block of SK channels has been reported to be in the range of 1–25 μM.[9]

Quantitative Effects on Neuronal Excitability

The application of (-)-bicuculline methobromide produces quantifiable changes in various parameters of neuronal activity. The following tables summarize key findings from published research.

| Parameter | Cell Type | Preparation | Bicuculline Concentration | Observed Effect | Reference |

| Neuronal Firing | |||||

| Firing Rate | Regular-Spike Units (RSUs) | Rat Somatosensory Cortex (in vivo) | 8.7 nA (microiontophoresis) | 98% increase in average response | [10][11] |

| Firing Rate | Fast-Spike Units (FSUs) | Rat Somatosensory Cortex (in vivo) | 8.7 nA (microiontophoresis) | 53% increase in average response | [10][11] |

| Spontaneous Firing | Medial Preoptic Neurons | Acutely Dissociated Rat Neurons | 100 μM | Increased or decreased firing frequency | [12] |

| Synaptic Currents | |||||

| Inhibitory Postsynaptic Currents (IPSCs) | CA1 Pyramidal Neurons | Mouse Hippocampal Slices | 1 μM (methiodide) | ~60% reduction in monosynaptic and disynaptic IPSCs | [9] |

| GABA-evoked Currents | Pyramidal Neurons | - | 20 μM | Abolished GABA-evoked currents | [13] |

| Membrane Properties | |||||

| Resting Membrane Potential | Medial Preoptic Neurons | Acutely Dissociated Rat Neurons | 100 μM | 5 ± 1 mV positive shift | [12] |

| Network Activity | |||||

| Epileptiform Discharges | Human Neocortical Slices | Human Neocortical Slices (in vitro) | Not specified | Induction of stimulus-induced paroxysmal depolarization shifts (PDS) | [6] |

| Ictal Discharges | Rat Hippocampal Neurons | Intact Hippocampus (in vitro) | 10 μM | Evoked ictal discharges | [14] |

| Fast Oscillations (>200 Hz) | Rat Somatosensory Cortex | Rat Somatosensory Cortex (in vivo) | ~10 μM (methiodide) | Pronounced enhancement of fast oscillatory cycles | [15] |

| Receptive Field Properties | |||||

| Receptive Field Size | Regular-Spike Units (RSUs) | Rat Somatosensory Cortex (in vivo) | 8.7 nA (methiodide) | Increased receptive field size | [10][11] |

| Angular Tuning | Regular-Spike Units (RSUs) | Rat Somatosensory Cortex (in vivo) | 8.7 nA (methiodide) | Decreased angular tuning | [10][11] |

Experimental Protocols

Brain Slice Electrophysiology

A common application of (-)-bicuculline methobromide is in the study of synaptic transmission and network activity in acute brain slices.

Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

-

Slice Preparation:

-

Anesthetize a rodent (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 120 NaCl, 3.5 KCl, 2.5 CaCl2, 1.3 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 28-30°C.

-

Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Use borosilicate glass pipettes (3-6 MΩ) filled with an intracellular solution, for example (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

-

Drug Application:

-

Prepare a stock solution of (-)-bicuculline methobromide in water.

-

Dilute the stock solution in the external recording solution to the desired final concentration (e.g., 1-20 µM).

-

Bath-apply the (-)-bicuculline methobromide-containing aCSF to the slice.

-

-

Data Acquisition and Analysis:

-

Record spontaneous or evoked synaptic activity (e.g., inhibitory postsynaptic currents, IPSCs) in voltage-clamp mode or neuronal firing in current-clamp mode.

-

Analyze changes in the frequency, amplitude, and kinetics of synaptic events or alterations in firing patterns before and after drug application.

-

In Vitro Epilepsy Model

(-)-Bicuculline methobromide is frequently used to induce epileptiform activity in vitro.

Protocol: Induction of Epileptiform Discharges in Cortical Slices

-

Slice Preparation and Recording: Follow the steps outlined in the patch-clamp protocol.

-

Induction of Epileptiform Activity:

-

Bath-apply (-)-bicuculline methobromide at a concentration typically ranging from 10 to 50 µM.

-

Monitor the emergence of spontaneous or stimulus-evoked epileptiform discharges, which can include interictal-like spikes and ictal-like seizures.[6][14]

-

These discharges can be recorded using extracellular field potential recordings or intracellular/whole-cell recordings.

-

Visualizations

Signaling Pathways

References

- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Bicuculline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative effects of GABA and bicuculline methiodide on receptive field properties of neurons in real and simulated whisker barrels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. simonslab.neurobio.pitt.edu [simonslab.neurobio.pitt.edu]

- 12. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of bicuculline methiodide on fast (>200 Hz) electrical oscillations in rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Bicuculline Methobromide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of bicuculline (B1666979) methobromide, a quaternary ammonium (B1175870) salt of the GABAA receptor antagonist, (+)-bicuculline. Due to its enhanced water solubility and stability over its parent compound, bicuculline methobromide is a valuable tool in neuropharmacological research. This document synthesizes available data and presents generalized, yet detailed, experimental protocols for researchers to conduct their own assessments.

Physicochemical Properties and Solubility

Bicuculline methobromide is a methobromide salt of (+)-bicuculline.[1] The quaternization of the nitrogen atom in the bicuculline molecule results in a permanent positive charge, significantly increasing its polarity and, consequently, its aqueous solubility.[1] This modification is a key advantage for in vitro and electrophysiological studies where aqueous buffers are standard.

Aqueous Solubility Data

Commercial suppliers consistently report high aqueous solubility for bicuculline methobromide. The available quantitative data is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 462.3 g/mol | |

| Molecular Formula | C₂₁H₂₀BrNO₆ | |

| Aqueous Solubility | Soluble to 50 mM |

Table 1: Physicochemical and Solubility Data for Bicuculline Methobromide

For comparison, the solubility of related bicuculline salts is presented in Table 2.

| Compound | Aqueous Solubility | Reference |

| (-)-Bicuculline Methiodide | Soluble to 20 mM | [2] |

| (-)-Bicuculline Methochloride | Soluble to 100 mM | [3] |

Table 2: Aqueous Solubility of Related Bicuculline Quaternary Salts

Stability in Aqueous Solution

Handling and Storage of Aqueous Solutions

Given the potential for hydrolysis, especially over extended periods, it is best practice to prepare fresh aqueous solutions of bicuculline methobromide for daily use.[2] If storage is necessary, solutions should be kept at -20°C for up to one month.[2] Before use, frozen solutions should be allowed to equilibrate to room temperature and checked for any precipitation. As a precautionary measure, particularly for sensitive experiments, protecting solutions from light is also recommended.[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the aqueous solubility and stability of bicuculline methobromide. These protocols are based on standard pharmaceutical practices for characterizing active pharmaceutical ingredients (APIs).

Protocol for Determining Aqueous Solubility

This protocol outlines a common method for determining the equilibrium solubility of a compound in an aqueous buffer.

Protocol for Assessing Aqueous Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5] This protocol outlines a general approach to a forced degradation study for bicuculline methobromide.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can separate the parent drug from its degradation products, ensuring accurate quantification.

Key Method Development Considerations:

-

Column: A C18 reversed-phase column is a common starting point for the analysis of isoquinoline (B145761) alkaloids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often required to achieve adequate separation of the polar parent compound and potentially less polar degradation products. The pH of the aqueous phase can be adjusted to optimize peak shape and retention.

-

Detection: UV detection at a wavelength where bicuculline methobromide has significant absorbance (e.g., around 290 nm) is suitable for quantification. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

-

Validation: The method should be validated according to ICH guidelines, including specificity (demonstrated through forced degradation studies), linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Context

Bicuculline methobromide is a competitive antagonist of the GABAA receptor. Its primary mechanism of action is to block the binding of the inhibitory neurotransmitter GABA, thereby reducing inhibitory neurotransmission and leading to neuronal excitation. This makes it a widely used tool in neuroscience to study synaptic plasticity and network activity.

Conclusion

Bicuculline methobromide offers significant advantages in terms of aqueous solubility and stability compared to its parent compound, making it a preferred choice for many research applications. While specific quantitative stability data is limited in publicly accessible literature, this guide provides a framework for researchers to assess these parameters in their own laboratories. The provided experimental protocols for solubility and stability determination, along with guidance on developing a stability-indicating analytical method, will enable scientists and drug development professionals to confidently prepare and utilize bicuculline methobromide solutions in their studies.

References

- 1. Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. Quaternary isoquinoline alkaloids from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Bicuculline Methobromide: Chemical Structure, Properties, and Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bicuculline (B9332) methobromide is a quaternary ammonium (B1175870) salt of the phthalide (B148349) isoquinoline (B145761) alkaloid (+)-bicuculline. As a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, it is an indispensable tool in neuroscience research. Its enhanced water solubility and stability in aqueous solutions compared to its parent compound, (+)-bicuculline, make it particularly advantageous for a wide range of in vitro and in vivo experimental paradigms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of (-)-bicuculline methobromide, along with detailed experimental protocols for its use.

Chemical Structure and Physicochemical Properties

(-)-Bicuculline methobromide is a derivative of (+)-bicuculline, in which the tertiary amine of the isoquinoline ring system is quaternized with a methyl bromide group. This modification significantly alters its physical properties, most notably its solubility.

Table 1: Chemical and Physical Properties of (-)-Bicuculline Methobromide

| Property | Value | Reference(s) |

| IUPAC Name | [R-(R,S)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | [1] |

| Molecular Formula | C₂₁H₂₀BrNO₆ | [1][2] |

| Molecular Weight | 462.3 g/mol | [1][2] |

| CAS Number | 66016-70-4, 73604-30-5 | [1][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (up to 50 mM) | [1][2] |

| Stability | More stable in aqueous solution than (+)-bicuculline. | [1] |

| Melting Point | Data not available for the methobromide salt. The melting point of the parent compound, (+)-bicuculline, is approximately 215°C. | [4] |

Note on CAS Numbers: Both CAS numbers are reported in the literature and by commercial suppliers. This may be due to different salt forms or preparations.

Pharmacological Properties and Mechanism of Action

(-)-Bicuculline methobromide's primary pharmacological action is the competitive antagonism of GABA-A receptors. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

By binding to the GABA recognition site on the receptor complex, (-)-bicuculline methobromide prevents the binding of GABA, thereby blocking its inhibitory effect. This disinhibition results in an increase in neuronal excitability, which can be utilized experimentally to study the roles of GABAergic inhibition in various physiological and pathological processes.

In addition to its primary target, (-)-bicuculline and its derivatives have been shown to exhibit off-target effects, most notably the blockade of small-conductance calcium-activated potassium (SK) channels. This should be a consideration in the interpretation of experimental results.

Table 2: Pharmacological Data for (-)-Bicuculline Methobromide and Related Compounds

| Compound | Target | Action | Value | Cell/Tissue Type | Reference(s) |

| (-)-Bicuculline methobromide | GABA-A Receptor | Competitive Antagonist | IC₅₀: 3 µM | - | [5] |

| (+)-Bicuculline | GABA-A Receptor | Competitive Antagonist | IC₅₀: 2 µM | - | [6] |

| Bicuculline Methiodide | hSK1 Channels | Blocker | IC₅₀: 15 µM (at +80 mV), 4.0 µM (at -80 mV) | HEK 293 cells | |

| Bicuculline Methiodide | rSK2 Channels | Blocker | IC₅₀: 25 µM (at +80 mV), 3.0 µM (at -80 mV) | HEK 293 cells |

Signaling Pathways

The primary signaling pathway affected by (-)-bicuculline methobromide is the GABA-A receptor-mediated inhibitory neurotransmission cascade. The following diagram illustrates the canonical GABA-A receptor signaling pathway and the point of intervention by (-)-bicuculline methobromide.

Experimental Protocols

In Vitro Receptor Binding Assay: Competitive Displacement of [³H]muscimol

This protocol describes a method to determine the binding affinity of (-)-bicuculline methobromide for the GABA-A receptor by measuring its ability to displace the radiolabeled agonist [³H]muscimol from rat brain membranes.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

[³H]muscimol (radioligand)

-

(-)-Bicuculline methobromide (competitor)

-

Unlabeled GABA or muscimol (B1676869) (for non-specific binding determination)

-

Tris-citrate buffer (50 mM, pH 7.1)

-

Polypropylene tubes

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-citrate buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add buffer, a fixed concentration of [³H]muscimol (e.g., 2-4 nM), and the membrane preparation.

-

Non-specific Binding: Add buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 100 µM) or muscimol, and the membrane preparation.

-

Competitor Binding: Add buffer, [³H]muscimol, varying concentrations of (-)-bicuculline methobromide, and the membrane preparation.

-

Incubate the tubes on ice for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters twice with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording of GABA-A Receptor-Mediated Currents

This protocol outlines the procedure for recording GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) from neurons in brain slices and assessing the effect of (-)-bicuculline methobromide.

Materials:

-

Brain slice preparation (e.g., from hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

(-)-Bicuculline methobromide

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipettes

-

Pipette puller

Procedure:

-

Slice Preparation and Perfusion:

-

Prepare acute brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

-

Pipette Preparation and Cell Approach:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Fill the pipette with internal solution and mount it on the headstage.

-

Under visual guidance (e.g., using DIC microscopy), approach a neuron in the slice with the pipette tip while applying positive pressure.

-

-

Seal Formation and Whole-Cell Configuration:

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Recording of IPSCs:

-

Clamp the neuron at a holding potential of 0 mV to record spontaneous IPSCs (sIPSCs) as outward currents.

-

To record evoked IPSCs (eIPSCs), place a stimulating electrode in a relevant afferent pathway and deliver brief electrical stimuli.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline recording of IPSCs.

-

Bath-apply (-)-bicuculline methobromide (e.g., 10-100 µM) to the perfusing aCSF.

-

Record the changes in the amplitude and frequency of IPSCs in the presence of the antagonist.

-

Wash out the drug by perfusing with normal aCSF to observe recovery.

-

-

Data Analysis:

-

Analyze the recorded currents to quantify the amplitude, frequency, and kinetics of IPSCs before, during, and after drug application.

-

A significant reduction or complete block of IPSCs in the presence of (-)-bicuculline methobromide confirms its action as a GABA-A receptor antagonist.

-

Conclusion

(-)-Bicuculline methobromide is a valuable pharmacological tool for the study of GABAergic neurotransmission. Its favorable physicochemical properties, particularly its water solubility and stability, make it a preferred choice over its parent compound for many experimental applications. A thorough understanding of its chemical structure, pharmacological profile, and potential off-target effects is crucial for the design and interpretation of experiments in neuroscience and drug development. The protocols provided in this guide offer a starting point for researchers to effectively utilize this potent GABA-A receptor antagonist in their studies.

References

The History and Application of Bicuculline in Neuroscience Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its characterization as a γ-aminobutyric acid (GABA) antagonist in 1970, bicuculline (B1666979) has become an indispensable tool in neuroscience. This technical guide provides a comprehensive overview of the history of bicuculline, its mechanism of action, and its widespread application in neuroscience research. We detail its pivotal role in elucidating the function of GABAergic inhibition, its use in modeling pathological states such as epilepsy, and its utility in dissecting complex neural circuits. This document includes a summary of key quantitative data, detailed experimental protocols for its principal applications, and visualizations of its molecular mechanism and experimental workflows, designed to serve as a critical resource for researchers and drug development professionals.

A Historical Perspective: The Dawn of GABAergic Antagonism

Bicuculline, a phthalide-isoquinoline alkaloid, was first identified in plant extracts in 1932.[1][2] However, its profound impact on neuroscience began on March 17, 1970, when David Curtis and his colleagues first demonstrated its effects in the spinal cord of a cat.[3] Their subsequent manuscript, published in Nature on June 27, 1970, provided the first decisive pharmacological evidence that GABA was the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3]

Prior to this discovery, the role of GABA as a neurotransmitter was debated. Bicuculline's ability to selectively block strychnine-insensitive inhibition and antagonize the effects of GABA application solidified GABA's role in the CNS.[3] This pivotal discovery armed neuroscientists with a chemical tool to probe the function of inhibitory synapses, leading to an explosion of research. Bicuculline rapidly became the benchmark antagonist for what would be classified as GABAA receptors, helping to differentiate them from the then-undiscovered bicuculline-insensitive GABAB and GABAC receptors.[3][4][5] Its sensitivity remains a primary criterion for the IUPHAR classification of GABAA receptors today.[1]

Mechanism of Action: Competitive Antagonism and Beyond

Bicuculline exerts its primary effect through competitive antagonism at ionotropic GABAA receptors. These receptors are ligand-gated chloride channels that, upon binding GABA, mediate fast synaptic inhibition.

2.1. Interaction with the GABAA Receptor

Bicuculline binds to the same orthosteric site on the GABAA receptor as GABA itself.[3][6] By occupying this site, it prevents GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions that would normally hyperpolarize the neuron and make it less likely to fire an action potential.[1] Functional studies have shown that bicuculline reduces GABA-activated channel conductance by decreasing both the channel's open time and its frequency of opening.[3] While it is a classic competitive antagonist, some evidence suggests it also acts as an allosteric inhibitor, binding to additional sites that stabilize the receptor in a closed, non-conducting state.[3][7]

2.2. Off-Target Effects

While a potent GABAA receptor antagonist, bicuculline is not perfectly selective. Researchers must be aware of its potential off-target effects, particularly:

-

SK Channels: Bicuculline and its quaternary salts can block small-conductance calcium-activated potassium (SK) channels.[1][8] This action can enhance calcium spike bursts and prolong afterhyperpolarizations, independently of its effects on GABA receptors.

-

Other Receptors: At higher concentrations, bicuculline has been noted to inhibit acetylcholinesterase and GABA uptake. Its quaternary salt derivatives may also interact with nicotinic acetylcholine (B1216132) receptors.[3]

Core Applications in Neuroscience

Bicuculline's ability to reliably block fast synaptic inhibition has made it a cornerstone tool in several key areas of neuroscience research.

3.1. Modeling Epilepsy and Seizure Activity By blocking GABAergic inhibition, bicuculline removes the primary "brake" on neuronal firing, leading to hyperexcitability that mimics epilepsy.[1] It is widely used to induce epileptiform activity both in vitro and in vivo.

-

In Vitro Models: Application of bicuculline to brain slices (commonly hippocampus or cortex) induces synchronized neuronal discharges that resemble interictal and ictal events seen in epilepsy.[1] This allows for controlled investigation of seizure initiation, propagation, and the testing of potential anticonvulsant compounds.

-

In Vivo Models: Systemic or localized administration of bicuculline to rodents reliably induces behavioral and electrographic seizures. These models are crucial for studying the whole-organism effects of seizures and for preclinical drug screening.

3.2. Isolating Excitatory Synaptic Transmission A common challenge in studying excitatory neurotransmission, primarily mediated by glutamate, is the concurrent activation of inhibitory circuits. Bicuculline is routinely included in recording solutions to block GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs).[6] This pharmacological isolation allows for a clean analysis of excitatory postsynaptic currents (EPSCs) and potentials (EPSPs), making it essential for studies of synaptic plasticity, such as long-term potentiation (LTP).

3.3. Investigating Neural Circuits and Behavior By microinjecting bicuculline into specific brain regions, researchers can disinhibit local neuronal populations and observe the resulting effects on an animal's behavior. This technique has been instrumental in mapping the function of GABAergic circuits in processes such as locomotion, anxiety, and motor control.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to bicuculline's pharmacological activity.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Value | Receptor/System | Notes |

|---|---|---|---|

| IC50 | ~2 µM | GABAA Receptors | Half-maximal inhibitory concentration against GABA-induced currents.[1][8] |

| pKB / KB (Ki) | ~5.9 / ~1.26 µM | Recombinant GABAA Receptors | Antagonist dissociation constant derived from Schild analysis, indicating functional affinity. |

Table 2: In Vivo and In Vitro Experimental Dosing

| Application | Species | Dose/Concentration | Effect |

|---|---|---|---|

| In Vitro Seizure Model | Rat Hippocampal Slices | 10 µM | Evokes ictal (seizure-like) discharges. |

| In Vivo Seizure Model (CD50) | Infant Rats (P3) | ~0.6 mg/kg (i.p.) | Convulsive Dose for 50% of animals; sensitivity is age-dependent.[6] |

| In Vivo Seizure Model (Adult) | Rat | 1.2 mg/kg (i.v.) | Induces generalized seizures. |

| Behavioral Studies | Rat (Microinjection) | 15 ng - 100 µg/µl | Region- and dose-dependent effects on fear and motor activity. |

| Neuronal Firing Increase | Rat Somatosensory Cortex | 8.7 nA (Iontophoresis) | ~98% increase in regular-spike unit responses. |

Detailed Experimental Protocols

The following are representative protocols for common applications of bicuculline. Researchers should optimize parameters for their specific experimental setup.

5.1. Protocol 1: Induction of Epileptiform Activity in Acute Hippocampal Slices

This protocol describes how to induce and record epileptiform activity from rodent hippocampal slices using a submerged recording chamber.

-

Slice Preparation:

-

Anesthetize a juvenile or young adult rodent (e.g., P15-P30 rat) with isoflurane (B1672236) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution (e.g., NMDG-based or sucrose-based aCSF).

-

Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with standard artificial cerebrospinal fluid (aCSF) bubbled with carbogen, and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a submerged recording chamber continuously perfused (~2-3 mL/min) with carbogenated aCSF heated to 30-32°C.

-

Place a glass recording microelectrode filled with aCSF into the stratum pyramidale of the CA1 or CA3 region to record extracellular field potentials.

-

Record a stable baseline of spontaneous activity for 10-15 minutes.

-

-

Induction of Epileptiform Activity:

-

Switch the perfusion solution to aCSF containing 10 µM (+)-bicuculline.

-

Allow 10-15 minutes for the drug to equilibrate in the chamber.

-

Observe the emergence of spontaneous epileptiform discharges, which may begin as single interictal-like spikes and progress to ictal-like seizure events.

-

-

Data Acquisition and Analysis:

-

Record the field potential data using an appropriate amplifier and digitizer.

-

Analyze the frequency, duration, and amplitude of interictal and ictal events.

-

5.2. Protocol 2: In Vivo Seizure Induction in Rodents

This protocol provides a general method for inducing acute seizures in rats for behavioral and electrographic analysis.

-

Animal Preparation:

-

For electrocorticography (ECoG), surgically implant cortical electrodes over relevant brain areas (e.g., frontal, parietal cortex) 24-48 hours prior to the experiment.

-

Acclimate the animal (e.g., postnatal day 10 rat) to the observation chamber, which should be heated to maintain normal body temperature.

-

-

Drug Preparation and Administration:

-

Dissolve (+)-bicuculline in 0.1 N HCl, adjust the pH to ~5.0 with NaOH, and dilute to the final concentration with sterile saline.

-

Warm the solution to 37°C before injection.

-

Administer the bicuculline via intraperitoneal (i.p.) injection. The dose must be determined empirically based on age and strain (e.g., start with a range of 0.5 - 3.0 mg/kg).

-

-

Observation and Recording:

-

Immediately after injection, begin video recording and behavioral observation for a minimum of 30-60 minutes.

-

Simultaneously record ECoG signals to correlate behavioral seizures with electrographic events.

-

Score seizure severity using a standardized scale (e.g., a modified Racine scale), noting behaviors such as hyperkinesis, myoclonic jerks, and tonic-clonic convulsions.

-

-

Data Analysis:

-

Correlate the onset and duration of behavioral seizures with ECoG recordings.

-

Analyze ECoG data for spike-wave discharges and other seizure-related electrical phenomena.

-

Determine the convulsive dose (CD₅₀) if conducting a dose-response study.[6]

-

Conclusion and Future Directions

For over five decades, bicuculline has been a fundamental pharmacological agent in neuroscience. Its discovery was instrumental in establishing GABA as the principal inhibitory neurotransmitter in the brain and paving the way for the classification of GABA receptor subtypes. It remains a gold-standard tool for inducing epileptiform activity in preclinical models and for dissecting the excitatory components of neural circuits. While researchers must remain cognizant of its off-target effects and chemical stability, the careful and controlled use of bicuculline will ensure its continued relevance. As neuroscience advances, bicuculline will undoubtedly continue to be used alongside more sophisticated techniques like optogenetics and chemogenetics to unravel the intricate balance of excitation and inhibition that governs brain function.

References

- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicuculline - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 7. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Stability of (-)-Bicuculline Methobromide: A Technical Examination of its Light Sensitivity in Comparison to its Freebase Form

For Immediate Release

This technical guide addresses a critical question for researchers, scientists, and drug development professionals utilizing the GABA antagonist (-)-bicuculline (B9332): Is the methobromide salt form less susceptible to photodegradation than its light-sensitive freebase counterpart? While (-)-bicuculline is a well-established light-sensitive compound, the photostability of (-)-bicuculline methobromide is not explicitly detailed in publicly available literature. This document synthesizes the available information, outlines key stability characteristics, and provides a framework for experimental validation.

Core Findings on Stability

(-)-Bicuculline is a phthalide-isoquinoline compound recognized for its light-sensitive nature. In contrast, its quaternary salt, (-)-bicuculline methobromide, is consistently described by suppliers as being "more stable" than the freebase form.[1][2] This enhanced stability is primarily attributed to its improved water solubility and resistance to hydrolysis in aqueous solutions, particularly at physiological pH. The freebase form of bicuculline (B1666979) is known to undergo hydrolysis, which involves the opening of its lactone ring to form the less active compound, bicucine.

However, the assertion of "more stable" does not explicitly encompass photostability. Product information for (-)-bicuculline frequently includes instructions to "protect from light" during storage of stock solutions.[3][4] While similar explicit warnings are generally absent from the datasheets of the methobromide salt, this lack of a warning should not be interpreted as a confirmation of photostability. The core molecular structure responsible for light absorption remains largely unchanged in the methobromide salt. Therefore, a degree of light sensitivity should be presumed until experimentally proven otherwise.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data directly comparing the photodegradation rates of (-)-bicuculline and (-)-bicuculline methobromide. To facilitate future research in this area, the following table outlines the key physicochemical properties of both compounds.

| Property | (-)-Bicuculline (Freebase) | (-)-Bicuculline Methobromide |

| Molecular Formula | C₂₀H₁₇NO₆ | C₂₁H₂₀BrNO₆ |

| Molecular Weight | 367.35 g/mol | 462.29 g/mol |

| Appearance | Crystalline solid | White to off-white solid |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous solutions | Soluble in water (>10 mg/mL) |

| Storage | -20°C, protect from light[3][4] | Room temperature or 2-8°C |

| Known Instability | Light-sensitive; undergoes hydrolysis at physiological pH | More stable in aqueous solution than the freebase form[1][2] |

Signaling Pathway of Bicuculline

(-)-Bicuculline and its methobromide salt are competitive antagonists of the GABAₐ receptor. They act by blocking the binding of the inhibitory neurotransmitter GABA, thereby preventing the influx of chloride ions and leading to neuronal excitation.

Caption: Mechanism of GABAa receptor antagonism by (-)-bicuculline methobromide.

Experimental Protocols

To definitively assess the light sensitivity of (-)-bicuculline methobromide relative to its freebase form, a controlled photostability study is required. The following hypothetical protocol is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.

Objective: To compare the photodegradation of (-)-bicuculline and (-)-bicuculline methobromide under controlled light exposure.

Materials:

-

(-)-Bicuculline (freebase)

-

(-)-Bicuculline methobromide

-

Solvent (e.g., methanol (B129727) or water, depending on the compound)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

-

Calibrated radiometer and lux meter

-

Quartz cuvettes or other suitable transparent containers

-

Aluminum foil

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of (-)-bicuculline and (-)-bicuculline methobromide of known concentration in a suitable solvent.

-

For each compound, prepare two sets of samples:

-

Light-Exposed Samples: Aliquot the solution into transparent containers (e.g., quartz cuvettes).

-

Dark Control Samples: Aliquot the solution into identical containers and wrap them completely in aluminum foil to protect them from light.

-

-

-

Light Exposure:

-

Place both the light-exposed and dark control samples in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Monitor the temperature within the chamber to ensure it does not contribute to thermal degradation.

-

-

Analysis:

-

At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

-

Monitor for the appearance of degradation products.

-

-

Data Interpretation:

-

Calculate the percentage degradation of each compound at each time point for both the light-exposed and dark control samples.

-

Compare the degradation profiles of (-)-bicuculline and (-)-bicuculline methobromide.

-

Any significant degradation in the light-exposed samples compared to the dark controls would indicate photosensitivity.

-

Caption: A logical workflow for comparing the photostability of the two compounds.

Conclusion and Recommendations

While (-)-bicuculline methobromide offers significant advantages in terms of aqueous solubility and stability against hydrolysis, its photostability has not been definitively established. Given that the freebase form is known to be light-sensitive, and the core chromophoric structure is retained in the methobromide salt, it is prudent for researchers to assume a degree of photosensitivity for (-)-bicuculline methobromide.

For critical applications, it is strongly recommended that users conduct their own photostability studies, following established guidelines such as those from the ICH. Until such data is available, it is advisable to handle and store solutions of (-)-bicuculline methobromide with protection from light, similar to its freebase counterpart. This precautionary measure will help ensure the integrity and reliability of experimental results.

References

Methodological & Application

Application Notes and Protocols for Inducing Epileptiform Activity In Vitro with Bicuculline Methobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to inducing epileptiform activity in in vitro models using bicuculline (B1666979) methobromide. Bicuculline is a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. By blocking the principal inhibitory neurotransmitter pathway in the central nervous system, bicuculline disinhibits neuronal circuits, leading to synchronized hyperexcitability that mimics epileptic seizures. This makes it a widely used tool in epilepsy research and for the preclinical evaluation of anti-epileptic drug candidates.

Bicuculline methobromide is a quaternary salt of bicuculline, offering the advantage of higher water solubility and stability in aqueous solutions compared to bicuculline free base, making it ideal for in vitro applications. These protocols detail the use of bicuculline methobromide in various in vitro preparations, including acute brain slices, organotypic slice cultures, and primary neuronal cultures.

Mechanism of Action

Bicuculline methobromide acts as a competitive antagonist at the GABA-A receptor. It binds to the GABA recognition site on the receptor complex without activating it, thereby preventing the binding of GABA. This blockade of GABAergic inhibition leads to a reduction in the influx of chloride ions through the receptor's ion channel. The resulting decrease in hyperpolarizing inhibitory postsynaptic potentials (IPSPs) leaves neurons in a more depolarized state, increasing their likelihood of firing action potentials in response to excitatory stimuli. This widespread disinhibition across a neuronal network facilitates the synchronized, high-frequency firing characteristic of epileptiform discharges.

Data Presentation: Quantitative Effects of Bicuculline Methobromide

The following table summarizes the quantitative effects of bicuculline on in vitro neuronal preparations as reported in various studies. This allows for a comparative analysis of different experimental parameters.

| In Vitro Model | Bicuculline Concentration | Duration of Application | Key Electrophysiological Changes | Reference |

| Human iPSC-derived Cortical Neurons (10-15 WIV) | 10 µM | 30 min | Firing rate increased by 246% ± 52.8%; Burst duration increased by 168% ± 2.41%; Number of spikes increased by 223% ± 40.8% | [1] |

| Human iPSC-derived Cortical Neurons (33-36 WIV) | 10 µM | 30 min | Firing rate increased by 280% ± 64.1%; Burst duration increased by 482% ± 26.9%; Number of spikes increased by 508% ± 19.1% | [1] |

| Rat Hippocampal Slices | 10 µM | 16 min | Spontaneous population spikes increased to a maximum of 1.040 ± 0.140 spikes/min; EPSP-slow wave discharges reached a maximum of 1.070 ± 0.110 events/min | [2] |

| Rat Hippocampal Slices | 20 µM | Not specified | Abolished the difference in population spike depression between control and hyperthermia-treated rats, indicating enhanced GABA-A receptor-mediated inhibition in the latter.[3] | [3] |

| Human Neocortical Slices | Not specified | Not specified | Induced paroxysmal depolarization shifts (PDS) of 100-1800 ms (B15284909) duration, triggering burst firing of action potentials.[4] | [4] |

| Organotypic Hippocampal Slices | Not specified | Not specified | Induced ictal and interictal-like activity with burst rates typically between 0.01 and 0.1 Hz.[5] | [5] |

| Rat Hippocampal Slices | 1 µM | Not specified | Enhanced late GABAB receptor-mediated paired-pulse inhibition.[6] | [6] |

Experimental Protocols

Protocol 1: Induction of Epileptiform Activity in Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents and the subsequent induction of epileptiform activity using bicuculline methobromide.

Materials and Reagents:

-

Rodent (rat or mouse)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Recovery chamber and recording chamber

-

Carbogen gas (95% O₂, 5% CO₂)

-

Artificial cerebrospinal fluid (aCSF) - see composition below

-

Sucrose-based cutting solution - see composition below

-

Bicuculline methobromide stock solution (e.g., 10 mM in water)

-

Electrophysiology rig (amplifier, digitizer, micromanipulators, microscope)

-

Glass microelectrodes

Solution Compositions:

| Solution | Component | Concentration (mM) |

| Sucrose-based Cutting Solution | Sucrose | 210 |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 26 | |

| Glucose | 10 | |

| MgCl₂ | 7 | |

| CaCl₂ | 0.5 | |

| Recording aCSF | NaCl | 125 |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 26 | |

| Glucose | 10 | |

| MgCl₂ | 1.3 | |

| CaCl₂ | 2.4 | |

| Patch-Clamp Internal Solution (K-Gluconate based) | K-Gluconate | 130 |

| KCl | 10 | |

| HEPES | 10 | |

| EGTA | 0.2 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.3 | |

| Phosphocreatine | 10 |

Procedure:

-

Preparation:

-

Prepare and chill the sucrose-based cutting solution to 4°C and continuously bubble with carbogen.

-

Prepare the recording aCSF, bubble with carbogen, and warm to 32-34°C for recovery and to room temperature or physiological temperature for recording.

-

-

Brain Extraction and Slicing:

-

Anesthetize the animal and perform decapitation.

-

Rapidly dissect the brain and immerse it in the ice-cold, carbogenated sucrose-based cutting solution.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut 300-400 µm thick slices in the ice-cold, carbogenated sucrose-based cutting solution.

-

-

Slice Recovery:

-

Transfer the slices to a recovery chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate to the recording temperature for an additional 30 minutes before starting the experiment.

-

-

Induction of Epileptiform Activity:

-

Transfer a slice to the recording chamber and perfuse with carbogenated recording aCSF.

-

Obtain a stable baseline recording (e.g., field potentials or whole-cell patch-clamp).

-

Switch the perfusion to recording aCSF containing the desired final concentration of bicuculline methobromide (typically 10-50 µM).

-

Monitor the electrophysiological activity for the emergence of epileptiform discharges.

-

-

Data Acquisition and Analysis:

-

Record the neuronal activity using appropriate electrophysiology software.

-

Analyze the data to quantify parameters such as spike frequency, burst duration, inter-event interval, and amplitude of epileptiform events.

-

References

- 1. Physiological maturation and drug responses of human induced pluripotent stem cell-derived cortical neuronal networks in long-term culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bicuculline enhances the late GABAB receptor-mediated paired-pulse inhibition observed in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of (-)-Bicuculline Methobromide Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bicuculline (B9332) methobromide is a quaternary salt of the phthalide (B148349) isoquinoline (B145761) alkaloid (+)-bicuculline, a well-established competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] As the primary inhibitory neurotransmitter in the central nervous system, GABA's activity is crucial for maintaining the balance of neuronal excitation and inhibition.[4][5] (-)-Bicuculline methobromide, by blocking the action of GABA at the GABAA receptor, is an invaluable tool in neuroscience research to disinhibit neuronal circuits and study the roles of GABAergic signaling in various physiological and pathological processes.[1][3] Its enhanced water solubility and stability in solution compared to its parent compound, (+)-bicuculline, make it a preferred choice for many experimental applications.[6][7]

These application notes provide a detailed protocol for the preparation, storage, and quality control of a (-)-bicuculline methobromide stock solution, along with an overview of its mechanism of action and a general experimental workflow.

Quantitative Data Summary

For ease of reference, the key quantitative data for (-)-bicuculline methobromide are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 462.3 g/mol | [6][7] |

| Formula | C₂₁H₂₀BrNO₆ | [6] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility in Water | Up to 50 mM (23.11 mg/mL) | [4][6] |

| Appearance | Crystalline solid | [8] |

| Storage (Solid) | Room Temperature | [6][7] |

| Storage (Stock Solution) | Aliquoted at -20°C for up to one month | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a 50 mM (-)-Bicuculline Methobromide Stock Solution

This protocol describes the preparation of a 50 mM stock solution of (-)-bicuculline methobromide in sterile, purified water.

Materials:

-

(-)-Bicuculline methobromide powder (purity ≥98%)

-

Sterile, purified water (e.g., Milli-Q® or equivalent)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass: To prepare a 50 mM stock solution, calculate the mass of (-)-bicuculline methobromide needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mM x 1 mL x 462.3 g/mol / 1000 = 23.115 mg

-

Weigh the compound: Carefully weigh out the calculated mass of (-)-bicuculline methobromide powder using a calibrated analytical balance. It is advisable to perform this in a chemical fume hood.

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the desired volume of sterile, purified water.

-

Mixing: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][2] For short-term use, the solution can be stored at 4°C for a few days.

Protocol 2: Quality Control of the Stock Solution

Ensuring the quality and concentration of the prepared stock solution is critical for experimental reproducibility.

Methods:

-

Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any particulates are observed, the aliquot should be discarded.

-

Concentration Verification (Optional): For applications requiring precise concentrations, the stock solution concentration can be verified using UV-Vis spectrophotometry, by measuring the absorbance at its maximum wavelength (λmax). The exact λmax should be determined empirically or obtained from the supplier's certificate of analysis.

-

Functional Validation: The most reliable quality control is to perform a functional assay. For example, in an electrophysiology experiment, apply a known concentration of the stock solution to a neuronal preparation and observe the expected blockade of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs).[3]

Mechanism of Action and Signaling Pathway

(-)-Bicuculline methobromide is a competitive antagonist at the GABA binding site on the GABAA receptor.[1][2] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[5][9] This influx of negatively charged ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the same site as GABA, (-)-bicuculline methobromide prevents the channel from opening in response to GABA, thereby blocking this inhibitory signaling.

Caption: GABAA receptor signaling pathway and the inhibitory action of (-)-bicuculline methobromide.

Experimental Workflow

The following diagram outlines a general workflow for using a prepared (-)-bicuculline methobromide stock solution in a typical in vitro experiment, such as electrophysiology or cell-based assays.

Caption: General experimental workflow for the use of (-)-bicuculline methobromide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. (-)-Bicuculline methobromide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. researchgate.net [researchgate.net]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Bicuculline methobromide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Bicuculline Methobromide for Blocking Inhibitory Postsynaptic Currents (IPSCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicuculline (B1666979) methobromide is a quaternary salt of the phthalide (B148349) isoquinoline (B145761) alkaloid bicuculline. It is a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Due to its positive charge, it has limited ability to cross the blood-brain barrier, making it ideal for in vitro and ex vivo electrophysiological studies where precise local application is desired. Its primary application is the blockade of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), thereby allowing for the isolation and study of excitatory neurotransmission.[1] Bicuculline methobromide is more water-soluble and stable in solution compared to its parent compound, bicuculline.[3][4]

Mechanism of Action

Bicuculline methobromide acts as a competitive antagonist at the GABA-A receptor. It binds to the GABA recognition site on the receptor complex without activating it, thereby preventing the endogenous ligand GABA from binding and inducing a conformational change that would open the integral chloride ion channel.[2] This blockade of chloride influx prevents the hyperpolarization or shunting of the postsynaptic membrane that characterizes inhibitory neurotransmission, effectively reducing or eliminating IPSCs.

It is important to note that at higher concentrations, bicuculline and its derivatives, including bicuculline methobromide, can also block small-conductance calcium-activated potassium (SK) channels, which can influence neuronal excitability.[5][6]

Quantitative Data Summary

The effective concentration of bicuculline methobromide for blocking IPSCs can vary depending on the specific preparation, cell type, and experimental conditions. The following table summarizes typical concentrations and key parameters reported in the literature.

| Parameter | Value | Cell Type / Preparation | Notes | Reference(s) |

| IC₅₀ | 3 µM | Human α₁β₂γ₂L GABA-A receptors expressed in Xenopus oocytes | The concentration at which 50% of the GABA-A receptor response is inhibited. | [5] |

| Working Concentration | 1 - 10 µM | Hippocampal or cortical neurons in brain slices | A common range for achieving significant to complete blockade of GABA-A receptor-mediated IPSCs. | [6][7] |